molecular formula C11H12BrFN2O B2855512 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one CAS No. 1250405-04-9

4-(3-Bromo-4-fluorobenzyl)piperazin-2-one

Cat. No. B2855512
CAS RN: 1250405-04-9
M. Wt: 287.132
InChI Key: KSJHPNXKSVETFV-UHFFFAOYSA-N
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Description

“4-(3-Bromo-4-fluorobenzyl)piperazin-2-one” is an organic compound with the molecular formula C11H12BrFN2O and a molecular weight of 287.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12BrFN2O/c12-9-2-1-8(10(13)5-9)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16) . This indicates the presence of a bromine and a fluorine atom on the benzyl group, and a piperazin-2-one group attached to the benzyl group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one involves the inhibition of the reuptake of neurotransmitters such as serotonin and dopamine. The compound binds to the transporter proteins responsible for the reuptake of these neurotransmitters, thereby preventing their recycling and increasing their concentration in the synaptic cleft. This leads to an enhancement of neurotransmitter signaling and has been shown to have therapeutic effects in various animal models.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological target being inhibited. The compound has been reported to exhibit antidepressant, anxiolytic, and analgesic effects in various animal models. It has also been shown to have potential applications in the treatment of drug addiction and obesity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one in lab experiments include its high potency, selectivity, and well-characterized mechanism of action. The compound is relatively easy to synthesize and has been extensively studied, which makes it a valuable tool for scientific research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for the scientific research on 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one. One potential area of interest is the development of more potent and selective inhibitors of neurotransmitter transporters. Another area of research is the exploration of the compound's potential applications in the treatment of other psychiatric disorders such as bipolar disorder and schizophrenia. Additionally, the compound's potential applications in the field of pain management and drug addiction could be further investigated. Finally, the development of novel synthetic routes for the compound and its analogs could lead to the discovery of new chemical entities with improved pharmacological properties.
Conclusion
In conclusion, this compound is a valuable compound for scientific research due to its potential applications in the field of medicinal chemistry. The compound's synthesis method is relatively straightforward, and it has been extensively studied for its biochemical and physiological effects. The compound's mechanism of action involves the inhibition of neurotransmitter transporters, and it has been shown to exhibit potent activity against various biological targets. The compound has several advantages and limitations for lab experiments, and there are several future directions for scientific research on this compound.

Synthesis Methods

The synthesis of 4-(3-Bromo-4-fluorobenzyl)piperazin-2-one involves the reaction of 3-bromo-4-fluorobenzylamine with piperazine-2-one in the presence of a suitable solvent and a catalyst. The reaction mixture is heated under reflux for a specific period, and the resulting product is purified through recrystallization or chromatography. The synthesis method is relatively straightforward and has been reported in various scientific literature.

Scientific Research Applications

4-(3-Bromo-4-fluorobenzyl)piperazin-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent activity against various biological targets, including neurotransmitter transporters, ion channels, and enzymes. The compound has been reported to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which makes it a potential candidate for the treatment of psychiatric disorders such as depression and anxiety.

properties

IUPAC Name

4-[(3-bromo-4-fluorophenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-9-5-8(1-2-10(9)13)6-15-4-3-14-11(16)7-15/h1-2,5H,3-4,6-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJHPNXKSVETFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)CC2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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